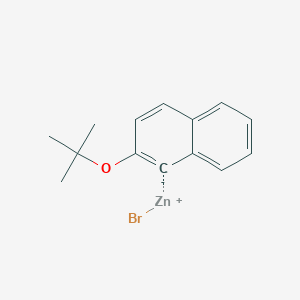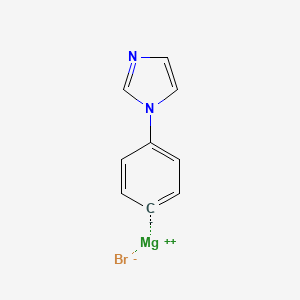
4-(1H-ImidaZol-1-yl)phenylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Imidazol-1-yl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organometallic compound widely used in organic synthesis. This compound is a Grignard reagent, which is known for its reactivity with various electrophiles, making it a valuable tool in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)phenylmagnesium bromide typically involves the reaction of 4-(1H-Imidazol-1-yl)bromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Typically maintained at room temperature or slightly elevated.
Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures and automation to handle large quantities. The use of continuous flow reactors can improve efficiency and safety by controlling the reaction parameters more precisely.
化学反応の分析
Types of Reactions
4-(1H-Imidazol-1-yl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions such as the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions
Reagents: Carbonyl compounds, alkyl halides, aryl halides, and other electrophiles.
Conditions: Typically carried out in anhydrous THF under an inert atmosphere to prevent side reactions.
Major Products
Alcohols: From reactions with carbonyl compounds.
New Carbon-Carbon Bonds: From nucleophilic substitution and coupling reactions.
科学的研究の応用
4-(1H-Imidazol-1-yl)phenylmagnesium bromide is used in various scientific research applications:
Organic Synthesis: As a Grignard reagent, it is crucial in forming carbon-carbon bonds, which are fundamental in building complex organic molecules.
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Involved in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Utilized in the synthesis of biologically active compounds for research in biochemistry and molecular biology.
作用機序
The mechanism of action of 4-(1H-Imidazol-1-yl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The imidazole ring can also participate in coordination with metal centers, influencing the reactivity and selectivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound acts as a nucleophile in organic transformations.
類似化合物との比較
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: Used in the synthesis of various biologically active compounds.
4-(1H-Imidazol-1-yl)phenol: Evaluated for its estrogenic activity in biological assays.
1-(4-Methoxyphenyl)-1H-imidazole: Used as a catalyst in organic reactions.
Uniqueness
4-(1H-Imidazol-1-yl)phenylmagnesium bromide is unique due to its dual functionality as a Grignard reagent and the presence of the imidazole ring, which can participate in additional coordination chemistry. This dual functionality enhances its versatility in organic synthesis compared to other similar compounds.
特性
IUPAC Name |
magnesium;1-phenylimidazole;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N2.BrH.Mg/c1-2-4-9(5-3-1)11-7-6-10-8-11;;/h2-8H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJRFVMRBXIDQG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)N2C=CN=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrMgN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
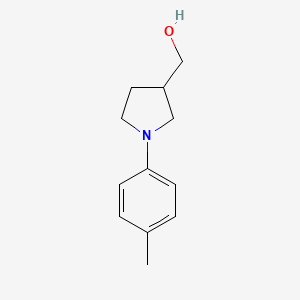




![2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B14891532.png)
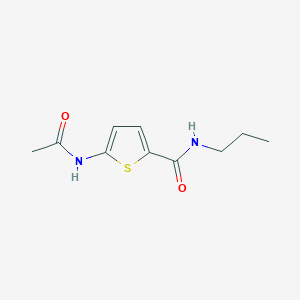
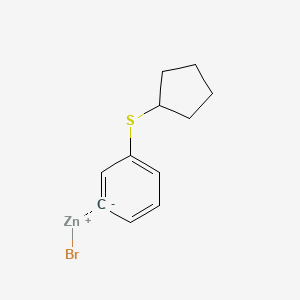
![3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14891558.png)
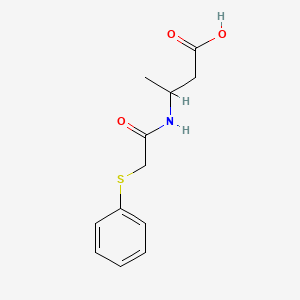

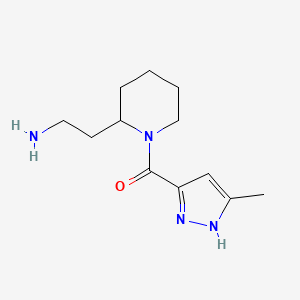
![[5-Phenyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B14891584.png)
